3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
The compound 3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one belongs to the pyridopyrimidinone class, characterized by a fused pyridine-pyrimidine scaffold. This structural motif is associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The substitution at the 3-position with a 2-methylbenzoyl-piperidinyl group enhances its interaction with biological targets, such as kinases and prostaglandin synthases, due to improved lipophilicity and steric complementarity .
Propriétés
IUPAC Name |
3-[1-(2-methylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-5-2-3-6-16(14)19(25)23-11-8-15(9-12-23)24-13-22-18-17(20(24)26)7-4-10-21-18/h2-7,10,13,15H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZVYDDFLWRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS Number: 2034463-89-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 348.4 g/mol
- Structure : The compound features a piperidine ring attached to a pyrido[2,3-d]pyrimidine core, with a 2-methylbenzoyl group contributing to its unique properties.
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its pharmacological potential.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrido[2,3-d]pyrimidines have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that derivatives of pyrido[2,3-d]pyrimidine effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The antimicrobial potential of 3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been evaluated. Compounds structurally related to this molecule have shown promising results against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Research Findings and Case Studies
The precise mechanism through which 3-(1-(2-methylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
- Receptor Binding : It could interact with various receptors influencing signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
Piperidinyl-Substituted Derivatives
- 3-(2-(4-Benzylpiperidin-1-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one (K1-K5) :
These derivatives incorporate a piperidinyl-ethyl-thiazole substituent. Compound K3 (4-chlorobenzyl substitution) showed potent cytotoxicity against MCF-7 (IC₅₀ = 1.2 µM) and HeLa (IC₅₀ = 1.8 µM) cell lines, attributed to the electron-withdrawing chloro group enhancing DNA intercalation . - 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (50e) :
Exhibited 89% yield and improved solubility due to the dichlorobenzyl group, but reduced kinase inhibition compared to the 2-methylbenzoyl analog .
Heterocyclic Substituents
- 3-(2-Phenylthiazol-4-yl)ethyl Derivatives: Pyridopyrimidinone-thiazole hybrids demonstrated enhanced anticancer activity (IC₅₀ = 0.9–2.5 µM) compared to non-thiazole analogs, likely due to thiazole’s role in ROS generation .
- Aryliden Hydrazinyl Derivatives :
2-[2-Benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyridopyrimidin-4(3H)-one (5a) showed broad-spectrum antimicrobial activity (MIC = 4–8 µg/mL against S. aureus and E. coli), outperforming simpler hydrazine derivatives .
Anticancer Activity
Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Pathogens | Reference |
|---|---|---|---|
| Aryliden Hydrazinyl Derivative 5a | 4–8 | S. aureus, E. coli | |
| Adamantane-Pyridopyrimidine 6a-j | 16–32 | C. albicans, A. niger |
Anti-Inflammatory Activity
The target compound showed IC₅₀ = 0.3 µM against microsomal prostaglandin E2 synthase-1 (mPGES-1), comparable to quinazolin-4(3H)-one derivatives but with higher selectivity over COX-2 (20-fold) .
Structure-Activity Relationships (SAR)
Piperidinyl Substituents :
- 2-Methylbenzoyl enhances kinase inhibition (IC₅₀ < 1 µM) compared to dichlorobenzyl (IC₅₀ = 2.5 µM) .
- Ethyl-piperidinyl linkers improve solubility but reduce potency .
Heterocyclic Additions :
- Thiazole or pyrazole rings increase cytotoxicity via ROS modulation .
- Hydrazine groups enhance antimicrobial activity but lower anticancer efficacy .
Scaffold Expansion :
- Tetracyclic derivatives (e.g., 8a ) exhibit superior anticancer activity due to planar DNA-intercalating structures .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for constructing the pyrido[2,3-d]pyrimidin-4(3H)-one core in this compound?
- Methodology : The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is typically synthesized via cyclization reactions. For example, heating 2-aminonicotinic acid derivatives with formamide under microwave irradiation (150°C) yields the core structure in moderate yields (49%) . Alternative routes include transamidation of ester intermediates followed by intramolecular cyclization (64–93% yields) .
- Key Variables : Reaction temperature, choice of catalyst (e.g., triethylorthopropionate, formamide), and solvent (e.g., AcOH) significantly impact yield .
Q. How is the piperidin-4-yl substituent introduced into the pyrido[2,3-d]pyrimidin-4(3H)-one framework?
- Methodology : The piperidin-4-yl group is typically introduced via nucleophilic substitution or coupling reactions. For example, 1-(2-methylbenzoyl)piperidin-4-yl derivatives can be synthesized by reacting piperidin-4-one intermediates with 2-methylbenzoyl chloride under basic conditions, followed by coupling to the pyrido[2,3-d]pyrimidin-4(3H)-one core .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent integration (e.g., distinguishing aromatic protons in the pyrido[2,3-d]pyrimidinone ring) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves ambiguous stereochemistry in substituted piperidine derivatives .
Advanced Research Questions
Q. How does structural modification of the 2-methylbenzoyl-piperidine moiety influence bioactivity?
- Structure-Activity Relationship (SAR) :
- Anti-inflammatory Activity : Derivatives with electron-withdrawing groups (e.g., halogens) on the benzoyl ring enhance mPGES-1 inhibition (IC₅₀ values < 1 µM) by improving binding to the hydrophobic pocket of the enzyme .
- Antitumor Activity : Substitution at the piperidine nitrogen (e.g., sulfonyl groups) increases cytotoxicity against HepG2 and MCF-7 cell lines (IC₅₀ values comparable to doxorubicin) .
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
- Data Contradiction Analysis :
- Case Study : Compound PF-06873600 (a related analog) shows selective cytotoxicity in HepG2 (IC₅₀ = 0.8 µM) but reduced activity in MCF-7 (IC₅₀ = 5.2 µM). This disparity is attributed to differences in cellular uptake (e.g., efflux pump expression) and target kinase isoform prevalence .
- Resolution Strategy : Use isotopic labeling (³H/¹⁴C) to track intracellular compound distribution and siRNA knockdown to identify resistance mechanisms .
Q. How can intramolecular cyclization efficiency be improved during synthesis?
- Methodological Optimization :
- Catalyst Screening : Phosphorus pentoxide (P₂O₅) with DMCA (N,N-dimethylcyclohexylamine) enhances cyclization yields (86%) by stabilizing reactive intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aminonicotinic acid precursors, reducing side reactions .
Q. What computational tools are effective for predicting binding modes to mPGES-1?
- In Silico Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
